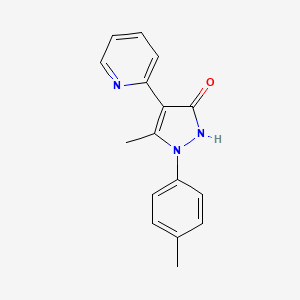

5-methyl-1-(4-methylphenyl)-4-(2-pyridinyl)-1H-pyrazol-3-ol

Description

5-Methyl-1-(4-methylphenyl)-4-(2-pyridinyl)-1H-pyrazol-3-ol is a pyrazole derivative with a hydroxyl group at position 3, a methyl group at position 5, and substituted aromatic rings at positions 1 (4-methylphenyl) and 4 (2-pyridinyl). Pyrazole derivatives are widely studied for their biological activities, including enzyme inhibition and receptor binding, due to their structural versatility and hydrogen-bonding capabilities .

Properties

IUPAC Name |

3-methyl-2-(4-methylphenyl)-4-pyridin-2-yl-1H-pyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-11-6-8-13(9-7-11)19-12(2)15(16(20)18-19)14-5-3-4-10-17-14/h3-10H,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYLGOSAWMETHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(C(=O)N2)C3=CC=CC=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(4-methylphenyl)-4-(2-pyridinyl)-1H-pyrazol-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylacetophenone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with 2-bromopyridine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(4-methylphenyl)-4-(2-pyridinyl)-1H-pyrazol-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemical research, 5-methyl-1-(4-methylphenyl)-4-(2-pyridinyl)-1H-pyrazol-3-ol serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical reactions and pathways. The compound's reactivity can be leveraged to develop novel materials or to investigate reaction mechanisms.

Biology and Medicine

This compound exhibits significant biological activities, making it a candidate for drug development. Notably:

- Antioxidant Activity : Similar pyrazole derivatives have shown potent radical scavenging capabilities, which are essential for preventing oxidative stress-related diseases .

- Antimicrobial Properties : Studies indicate that pyrazole derivatives demonstrate efficacy against various bacterial strains and fungi, suggesting potential use in treating infections .

- Anti-inflammatory Effects : Some derivatives have been reported to inhibit pro-inflammatory cytokines, indicating their potential in managing inflammatory diseases.

- Cytotoxicity : Certain studies have evaluated the cytotoxic properties of pyrazole derivatives against cancer cell lines, demonstrating the ability to induce apoptotic pathways in specific conditions .

Industrial Applications

In industry, 5-methyl-1-(4-methylphenyl)-4-(2-pyridinyl)-1H-pyrazol-3-ol can be utilized in developing new materials with tailored properties. Its application extends to:

- Polymer Production : The compound can be incorporated into polymer matrices to enhance mechanical properties or thermal stability.

- Coatings : It may serve as an additive in coatings to improve durability and resistance to environmental factors.

Case Studies

Mechanism of Action

The mechanism of action of 5-methyl-1-(4-methylphenyl)-4-(2-pyridinyl)-1H-pyrazol-3-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and leading to various biological effects. The specific pathways involved depend on the context of its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

A comparison of substituents in analogous pyrazole derivatives reveals critical differences in molecular weight, solubility, and intermolecular interactions:

*Molecular weight calculated based on formula.

- Hydrogen Bonding : The target compound’s hydroxyl group at position 3 enables stronger hydrogen bonding compared to sulfonyl or carboxamide groups in other derivatives . This enhances crystal stability and may improve bioavailability.

- Aromatic Interactions : The 2-pyridinyl group in the target compound facilitates π-π stacking with aromatic systems, similar to phenyl groups in but with added polarity due to the pyridine nitrogen .

- Solubility : Sulfonyl derivatives () exhibit lower solubility in polar solvents due to bulky hydrophobic groups, whereas the target compound’s hydroxyl and pyridinyl groups may enhance aqueous solubility.

Key Research Findings

- Crystal Packing : Sulfonyl pyrazoles () form 3D networks via C–H···π and π-π interactions, while the target compound’s hydroxyl group may promote H-bonded dimers or chains, as seen in simpler pyrazol-3-ols () .

- Thermal Stability : The high melting point (483 K) of sulfonyl derivatives () contrasts with lower stability expected for the target compound due to fewer rigid substituents .

Biological Activity

5-Methyl-1-(4-methylphenyl)-4-(2-pyridinyl)-1H-pyrazol-3-ol is a heterocyclic compound known for its diverse biological activities, particularly in medicinal chemistry. Its unique structure, featuring both methyl and pyridinyl groups, enhances its potential as a pharmacophore in drug design. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various therapeutic applications.

- Molecular Formula : C16H15N3O

- Molecular Weight : 265.3098 g/mol

- CAS Number : 956369-40-7

Structural Characteristics

The compound contains a pyrazole ring substituted with a methyl group and a phenyl group, which contributes to its unique reactivity and biological properties. The presence of the pyridinyl group further influences its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 5-methyl-1-(4-methylphenyl)-4-(2-pyridinyl)-1H-pyrazol-3-ol. Research indicates that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell lines, demonstrating significant antiproliferative effects.

Case Studies

- Antiproliferation in Cancer Cells :

- In Vivo Studies :

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit key inflammatory pathways, making them suitable candidates for treating inflammatory diseases.

The anti-inflammatory effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators. For instance, studies have reported that related compounds exhibit significant COX-1 and COX-2 inhibitory activities, leading to reduced inflammation in animal models .

Other Biological Activities

In addition to anticancer and anti-inflammatory effects, 5-methyl-1-(4-methylphenyl)-4-(2-pyridinyl)-1H-pyrazol-3-ol shows promise as:

- Antibacterial Agent : Exhibiting activity against various bacterial strains.

- Antiviral Activity : Some derivatives have shown efficacy against viral infections in preliminary studies.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-methyl-1-phenyl-4-(2-pyridinyl)-1H-pyrazol-3-ol | Similar scaffold | Moderate anticancer activity |

| 5-methyl-1-(4-chlorophenyl)-4-(2-pyridinyl)-1H-pyrazol-3-ol | Chlorine substitution | Enhanced anti-inflammatory effects |

The unique combination of methyl and pyridinyl groups in 5-methyl-1-(4-methylphenyl)-4-(2-pyridinyl)-1H-pyrazol-3-ol differentiates it from similar compounds, potentially leading to distinct biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.